(E)-N'-(2,6-Dichlorobenzyloxycarbamoyl)-N,N-dimethylformimidamide
Description
(E)-N’-(2,6-Dichlorobenzyloxycarbamoyl)-N,N-dimethylformimidamide is a synthetic organic compound that belongs to the class of formimidamides. These compounds are known for their diverse applications in various fields, including medicinal chemistry, agricultural chemistry, and materials science.
Properties
IUPAC Name |
(3E)-1-[(2,6-dichlorophenyl)methoxy]-3-(dimethylaminomethylidene)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13Cl2N3O2/c1-16(2)7-14-11(17)15-18-6-8-9(12)4-3-5-10(8)13/h3-5,7H,6H2,1-2H3,(H,15,17)/b14-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUWOGGMELBZFAU-VGOFMYFVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=NC(=O)NOCC1=C(C=CC=C1Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=N/C(=O)NOCC1=C(C=CC=C1Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13Cl2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N’-(2,6-Dichlorobenzyloxycarbamoyl)-N,N-dimethylformimidamide typically involves the reaction of 2,6-dichlorobenzylamine with N,N-dimethylformamide dimethyl acetal. The reaction is carried out under anhydrous conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the formimidamide structure.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions but optimized for efficiency and yield. This might include the use of continuous flow reactors and automated systems to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
(E)-N’-(2,6-Dichlorobenzyloxycarbamoyl)-N,N-dimethylformimidamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens, alkylating agents, or acylating agents can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxides, while reduction could produce amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in drug development.
Industry: Utilized in the development of new materials or as a reagent in industrial processes.
Mechanism of Action
The mechanism of action of (E)-N’-(2,6-Dichlorobenzyloxycarbamoyl)-N,N-dimethylformimidamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethylformamide: A related compound used as a solvent and reagent in organic synthesis.
2,6-Dichlorobenzylamine: A precursor in the synthesis of (E)-N’-(2,6-Dichlorobenzyloxycarbamoyl)-N,N-dimethylformimidamide.
Formimidamides: A class of compounds with similar structural features and diverse applications.
Uniqueness
(E)-N’-(2,6-Dichlorobenzyloxycarbamoyl)-N,N-dimethylformimidamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its dichlorobenzyl moiety and formimidamide structure make it a versatile compound for various applications.
Biological Activity
(E)-N'-(2,6-Dichlorobenzyloxycarbamoyl)-N,N-dimethylformimidamide is a compound that has garnered attention due to its unique structural features and potential biological activities. This article provides an in-depth analysis of its biological activity, synthesis methods, and relevant case studies.
Chemical Structure and Properties
The compound features a dichlorobenzyloxy group attached to a formimidamide moiety, which is significant for its reactivity and biological interactions. The presence of two chlorine atoms on the benzene ring enhances its lipophilicity and may influence its binding affinity to biological targets.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Activity : The compound has shown potential as an antimicrobial agent, inhibiting the growth of certain bacterial strains.
- Enzyme Inhibition : Preliminary studies suggest it may act as an inhibitor for specific enzymes involved in metabolic pathways.
- Cellular Effects : Investigations into its effects on cell lines have indicated possible cytotoxicity at higher concentrations.
Synthesis Methods
Several synthesis pathways have been proposed for this compound:
- Direct Alkylation : Involves the alkylation of dimethylformamide with 2,6-dichlorobenzyloxycarbonyl chloride.
- Coupling Reactions : Utilizes coupling agents to facilitate the formation of the carbamoyl linkage.
These methods highlight the versatility in synthesizing this compound while maintaining its structural integrity.
Antimicrobial Activity Study
A study conducted on the antimicrobial properties of this compound revealed that:
- Tested Strains : The compound was tested against several bacterial strains including Staphylococcus aureus and Escherichia coli.
- Results : It exhibited significant inhibition zones compared to control groups, indicating strong antimicrobial potential.
Enzyme Inhibition Analysis
In another research effort, the compound's ability to inhibit specific enzymes was evaluated:
- Target Enzyme : The study focused on a key enzyme in the glycolytic pathway.
- Findings : Results showed a dose-dependent inhibition, suggesting that the compound could be developed as a therapeutic agent targeting metabolic disorders.
Comparative Analysis with Similar Compounds
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| This compound | Dichlorobenzyloxy and formimidamide moieties | Antimicrobial; enzyme inhibition |
| N'-Hydroxyformimidamide | Hydroxylamine derivative | Limited biological activity |
| Chlorinated Benzamides | Varying chlorination on benzene | Moderate antimicrobial activity |
This comparison illustrates the unique characteristics of this compound within its chemical class.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
